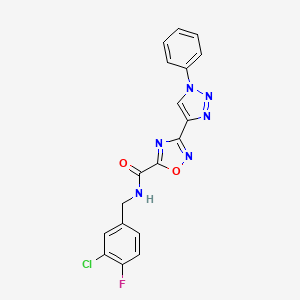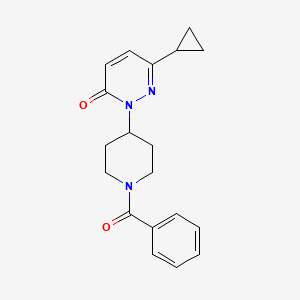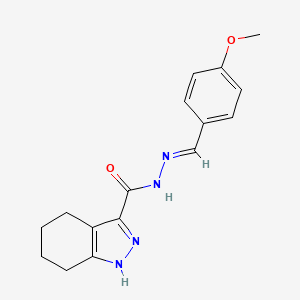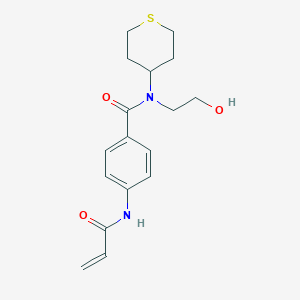
5-(2-methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is known for its diverse chemical reactivity and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.
Addition of the Methylprop-2-en-1-yl Group: This can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Enzyme Inhibition: It can inhibit certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: Its triazole ring is a common motif in pharmaceuticals, suggesting potential as a therapeutic agent.
Diagnostics: The compound can be used in the development of diagnostic tools due to its specific binding properties.
Industry
Corrosion Inhibitors: It can be used to prevent corrosion in metal surfaces.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler analog without the methoxyphenyl and methylprop-2-en-1-yl groups.
5-Phenyl-1,2,4-Triazole-3-Thiol: Similar structure but lacks the methoxy group.
4-Alkyl-1,2,4-Triazoles: Variants with different alkyl groups.
Uniqueness
5-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, while the methylprop-2-en-1-yl group provides additional steric and electronic effects that can influence its behavior in chemical reactions and biological systems.
属性
IUPAC Name |
3-(2-methoxyphenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)8-16-12(14-15-13(16)18)10-6-4-5-7-11(10)17-3/h4-7H,1,8H2,2-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSPNKVPCFHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2751459.png)
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2751463.png)


![(1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine](/img/structure/B2751468.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2751469.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide](/img/structure/B2751471.png)


![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

